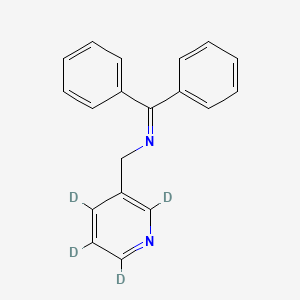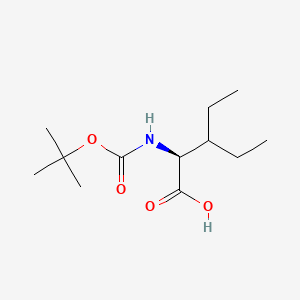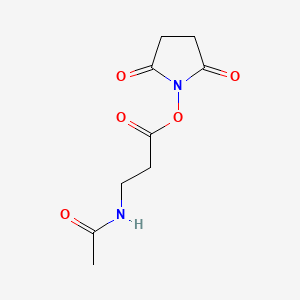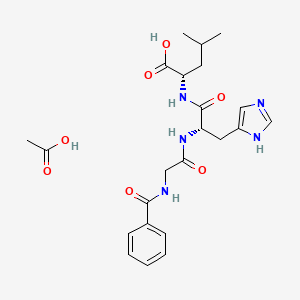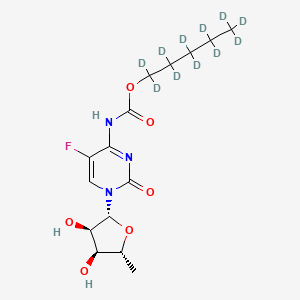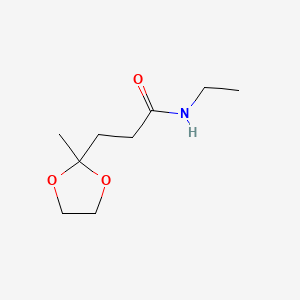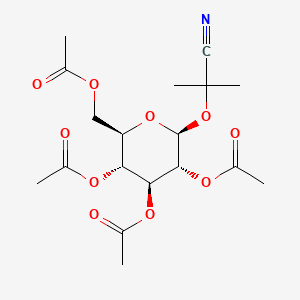
2,3,4,6-Tetra-O-acetyl Linamarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetra-O-acetyl Linamarin is a highly significant biomedicine compound . It has garnered immense attention in the realm of medical science for its remarkable efficacy in combating a wide spectrum of ailments . It demonstrates unparalleled potential, primarily witnessed in the realm of cancer and diabetes management .
Synthesis Analysis
A new complex of N-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl) thiocarbamic 2,4-dihydroxy benzoyl hydrazine monohydrate has been synthesized . The structure of this compound is determined by X-ray crystallography and TG/DTG . Another study mentions the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides .Molecular Structure Analysis
The molecular formula of 2,3,4,6-Tetra-O-acetyl Linamarin is C18H25NO10 . The compound crystallizes in the orthorhombic system, space group P43212, with cell dimensions of a = 12.0199 (7), b = 12.0199 (7), c = 38.877 (3) Å, V = 5616.9 (6) Å3 and Z = 8 . The hexopyranosyl ring adopts a 4C conformation .Chemical Reactions Analysis
The deacylation of glucose, galactose and mannose pentaacetates, galactose and mannose penta(3-bromo)benzoates, as well as the dealkylation of 2,3,4,6-tetra-O-acetyl and 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranosides have been studied .Physical And Chemical Properties Analysis
The molecular weight of 2,3,4,6-Tetra-O-acetyl Linamarin is 415.39 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Anticancer Activity
A series of thioureas containing pyrimidine and a D-glucose moiety were synthesized through the reaction between substituted 2-aminopyrimidines and tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate . These compounds were screened for their anticancer activity against various cancer cell lines, including breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), cervical cancer (HeLa), and lung adenocarcinoma (SK-LU-1) . Some compounds exhibited high potential inhibitory activity .
EGFR Inhibitory Activity
Some of the synthesized compounds exhibited Epidermal Growth Factor Receptor (EGFR) inhibitory activity . EGFR is a protein that plays a crucial role in the growth of cancer cells, and inhibiting its activity can help in the treatment of cancer .
VEGFR-2 Inhibitory Activity
The compounds also exhibited Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitory activity . VEGFR-2 is a protein that plays a key role in angiogenesis (the formation of new blood vessels), which is a critical process in the growth and spread of cancer .
Molecular Simulation
Molecular dynamics simulation in a water solvent system showed that the active interactions with these residues played an important role in stabilizing complex 7h / 4HJO in the active pocket . This suggests that “2,3,4,6-Tetra-O-acetyl Linamarin” could be used in the development of new drugs .
Proteomics Research
“2,3,4,6-Tetra-O-acetyl Linamarin” is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Biomedicine Compound
“2,3,4,6-Tetra-O-acetyl Linamarin” is a highly significant biomedicine compound . It has garnered immense attention in the realm of medical science for its remarkable efficacy in combating a wide spectrum of ailments .
Mécanisme D'action
Target of Action
2,3,4,6-Tetra-O-acetyl Linamarin is a highly significant biomedicine compound
Mode of Action
It is proposed that upon deacetylation, an oxonium intermediate is formed . The attack of a water molecule on this oxonium intermediate either from the bottom or top side will lead to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .
Biochemical Pathways
It is known that glycoside-based molecules like 2,3,4,6-tetra-o-acetyl linamarin have shown promising antidiabetic potential . This suggests that it may affect pathways related to glucose metabolism and insulin regulation.
Pharmacokinetics
It is known that c-glycosyl compounds, which mimic o-glycosides structure like 2,3,4,6-tetra-o-acetyl linamarin, exhibit good features in terms of pharmacodynamics and pharmacokinetics .
Result of Action
2,3,4,6-Tetra-O-acetyl Linamarin has garnered immense attention in the realm of medical science for its remarkable efficacy in combating a wide spectrum of ailments . It imparts invaluable therapeutic effects, primarily witnessed in the realm of cancer and diabetes management .
Action Environment
It is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound . It should be stored in a hygroscopic, -20°C freezer, under an inert atmosphere .
Safety and Hazards
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO10/c1-9(20)24-7-13-14(25-10(2)21)15(26-11(3)22)16(27-12(4)23)17(28-13)29-18(5,6)8-19/h13-17H,7H2,1-6H3/t13-,14-,15+,16-,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTQBMQWABNFQQ-UUAJXVIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(C)(C)C#N)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(C)(C)C#N)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652677 |
Source


|
| Record name | 2-Methyl-2-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66432-53-9 |
Source


|
| Record name | 2-Methyl-2-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrayl tetraacetate](/img/structure/B562031.png)
